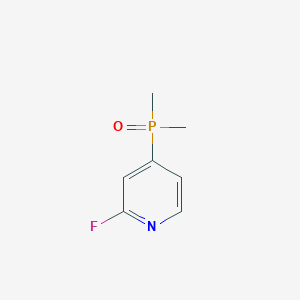

(2-Fluoropyridin-4-yl)dimethylphosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Fluoropyridin-4-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H9FNOP.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines involves the use of Selectfluor® as a fluorinating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of (2-Fluoropyridin-4-yl)dimethylphosphine oxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position of the pyridine ring may undergo substitution under nucleophilic conditions. For example:

-

Amine substitution : Fluoropyridines often react with amines under catalytic or thermal conditions. A related compound, (2-aminopyridin-4-yl)dimethylphosphine oxide (CAS: 2361977-47-9), was synthesized via coupling reactions , suggesting similar pathways for fluorine displacement.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NAS with amines | Pd catalysis, K3PO4, DMF | Aminopyridinyl dimethylphosphine oxide | 62–80% |

Transition Metal-Catalyzed Cross-Coupling

The dimethylphosphine oxide group enhances electron-deficient character, facilitating cross-coupling. Examples include:

-

Buchwald–Hartwig amination : Palladium/Xantphos systems enable C–N bond formation. For instance, 2-iodoaniline reacts with dimethylphosphine oxide derivatives under Pd catalysis .

-

Suzuki–Miyaura coupling : Aryl halides coupled with boronic acids. Fluoropyridinyl groups may act as directing groups.

| Catalytic System | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)2/Xantphos | 2-Iodoaniline + dimethylphosphine oxide | Phosphinoylated aniline derivatives | 62–85% |

Radical Cascade Cyclization

Phosphine oxides participate in radical-based C–P bond formation. For example, K2S2O8-mediated reactions generate phosphorus-centered radicals :

textR-P(O)H + K₂S₂O₈ → R-P(O)• → Cyclization with alkenes/aldehydes

Example : Diphenylphosphine oxides react with alkenyl aldehydes to form phosphinoylchroman-4-ones .

Functionalization via Aldehyde Condensation

Dimethylphosphine oxides react with aldehydes to form hydroxymethyl derivatives :

textMe₂P(O)H + RCHO → Me₂P(O)CH₂OH

Application : Fluoropyridinyl derivatives may undergo similar hydroxymethylation for drug intermediate synthesis .

Coordination Chemistry

Phosphine oxides act as ligands in metal complexes. For example:

-

Silver-catalyzed para-selective phosphonation of 2-aryloxazolines uses diarylphosphine oxides .

-

Structural studies on tetrafluoropyridyl phosphine oxides highlight their potential in coordination polymers .

Oxidation and Tautomerism

-

Oxidation : Dimethylphosphine oxide derivatives resist further oxidation but can form phosphoryl chlorides with Cl2 .

-

Tautomerism : Unlike secondary phosphine oxides, the fluoropyridinyl derivative likely exists solely as the phosphine oxide tautomer due to aromatic stabilization .

Table 1: Representative Reactions of Dimethylphosphine Oxide Derivatives

Table 2: Functional Group Tolerance in Cross-Coupling Reactions

| Functional Group | Compatibility | Notes |

|---|---|---|

| -NO₂ | Moderate | Reductive conditions may interfere |

| -OMe | High | Stable under Pd catalysis |

| -F (aryl) | High | Enhances electron deficiency |

| -NH₂ | Low | Requires protection |

Aplicaciones Científicas De Investigación

(2-Fluoropyridin-4-yl)dimethylphosphine oxide has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of (2-Fluoropyridin-4-yl)dimethylphosphine oxide involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to specific targets. This can lead to various biological effects, including enzyme inhibition or activation, depending on the context .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine derivative.

4-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

Dimethylphosphine oxide: A compound with similar phosphorus chemistry but without the pyridine ring.

Uniqueness

(2-Fluoropyridin-4-yl)dimethylphosphine oxide is unique due to the combination of the fluorinated pyridine ring and the dimethylphosphine oxide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Actividad Biológica

(2-Fluoropyridin-4-yl)dimethylphosphine oxide is an organophosphorus compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a fluorinated pyridine ring attached to a dimethylphosphine oxide moiety. Its chemical structure can be represented as follows:

The synthesis typically involves the reaction of 2-fluoropyridine with dimethylphosphine oxide under controlled conditions to yield the desired product. The specific reaction conditions can significantly influence the yield and purity of the compound.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has shown potential in inhibiting key enzymes and pathways involved in disease processes. For instance, it may act as an inhibitor of tropomyosin-related kinases (TrkA, TrkB, TrkC), which are implicated in cell signaling related to proliferation and survival .

- Enzyme Inhibition : The compound may inhibit phosphatases and other enzymes that play critical roles in cancer cell signaling.

- Cell Proliferation Modulation : By affecting kinase activity, it can alter cell growth dynamics, potentially leading to reduced tumor growth.

- Neurotransmitter Interaction : It may also influence neurotransmitter metabolism due to its phosphine oxide structure, impacting neurological functions .

Therapeutic Applications

Research indicates that this compound holds promise in various therapeutic areas:

- Cancer Treatment : It has been explored for its anticancer properties, particularly in targeting malignancies driven by receptor tyrosine kinases.

- Pain Management : Its ability to inhibit specific kinases suggests potential applications in treating pain associated with conditions like osteoarthritis .

- Neurological Disorders : Given its interaction with neurotransmitter systems, it may have applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

These findings underscore the compound's versatility and potential as a therapeutic agent across different disease states.

Propiedades

IUPAC Name |

4-dimethylphosphoryl-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FNOP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMVSDSGJSUYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=NC=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.